3-Phenylmorpholine hydrochloride

Descripción general

Descripción

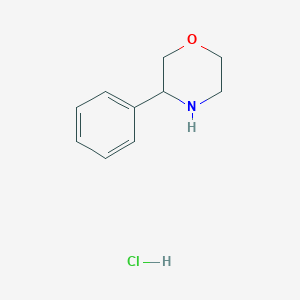

3-Phenylmorpholine hydrochloride is a chemical compound with the molecular formula C10H14ClNO . It is a subject of interest in various fields of organic synthesis .

Molecular Structure Analysis

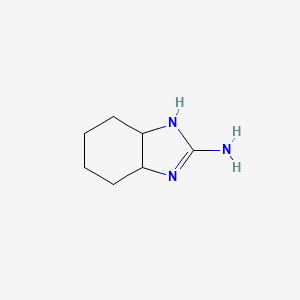

The molecular structure of 3-Phenylmorpholine involves a morpholine ring attached to a phenyl group . The molecular formula is C10H13NO, and it has a molecular weight of 163.22 g/mol . The exact mass is 163.099714038 g/mol .Physical And Chemical Properties Analysis

3-Phenylmorpholine has a density of 1.0±0.1 g/cm³, a boiling point of 272.0±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 51.0±3.0 kJ/mol and a flash point of 104.9±12.6 °C . The compound has a molar refractivity of 47.8±0.3 cm³ and a molar volume of 157.7±3.0 cm³ .Aplicaciones Científicas De Investigación

Drug Discovery

3-Phenylmorpholine hydrochloride: is a compound that can be utilized in the drug discovery process. Its structure and properties make it suitable for the design of molecules that are complementary in shape and charge to biological targets. This compound can be involved in the identification of screening hits, optimization of hits to improve affinity, selectivity, and oral bioavailability, and may play a role in the development of new medications .

Organic Synthesis

In organic synthesis, 3-Phenylmorpholine hydrochloride can be used to synthesize morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, and epoxides. The morpholine motif is prevalent in biologically active molecules and pharmaceuticals, making this compound valuable for creating complex molecular structures .

Catalysis

3-Phenylmorpholine hydrochloride: may find applications in catalysis, particularly in the synthesis of mesoporous molecular sieves like MCM-41. These materials are used as catalysts or catalyst supports due to their high surface areas and well-defined pore structures. Functionalized MCM-41 can serve as basic and acid catalysts, and can be embedded with metallic nanoparticles for various catalytic purposes .

Photocatalysis

In the field of photocatalysis, 3-Phenylmorpholine hydrochloride could be involved in the development of new synthesis methodologies. It can contribute to the creation of molecular building blocks with potent biological activity, enabling new synthesis routes with higher conversion and selectivity .

Chemical Industry

The compound’s potential in catalysis extends to the chemical industry, where it could be part of the synthesis, catalyst design, and evaluation processes. It can help in achieving sustainable development, energy production, environmental protection, and more, as catalytic processes produce a significant portion of chemical industry products .

Transition Metal-Catalyzed Reactions

3-Phenylmorpholine hydrochloride: might be used in transition metal-catalyzed C–H olefination, a method to construct C–C bonds in the synthesis of valuable organic molecules. The compound could play a role in fine-tuning directing groups, catalysts, and ligands for selective C–H bond activation .

Safety and Hazards

3-Phenylmorpholine hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a potential target . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

Mecanismo De Acción

Mode of Action:

While the exact targets remain elusive, we can discuss its general mode of action. As a sympathomimetic drug, 3-Phenylmorpholine hydrochloride likely interacts with adrenergic receptors on effector cells. It mimics various actions of the sympathetic nervous system, including increased heart rate, myocardial contractility, and renin release via beta-1 receptors .

Propiedades

IUPAC Name |

3-phenylmorpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c1-2-4-9(5-3-1)10-8-12-7-6-11-10;/h1-5,10-11H,6-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZPHPXWWVHPSOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590004 | |

| Record name | 3-Phenylmorpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenylmorpholine hydrochloride | |

CAS RN |

1093307-44-8 | |

| Record name | 3-Phenylmorpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1093307-44-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine](/img/structure/B1286991.png)